
(3-Fluoro-4-metilfenil)(3-(hidroximetil)pirrolidin-1-il)metanona
Descripción general
Descripción
“(3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone” is a chemical compound that can be used for pharmaceutical testing . It is a derivative of phenyl(pyrrolidin-1-yl)methanone, which has exhibited notable bioactivity .
Synthesis Analysis
The synthesis of this compound can be achieved through a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The title compound was separated by silica-gel column chromatography with ethyl acetate–petroleum ether (20%) gradient solvent system .Molecular Structure Analysis
The molecular structures of this compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a three-step substitution reaction . The reaction conditions and the synthetic strategies used are crucial for the successful synthesis of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be revealed through various spectroscopic studies and quantum chemical calculations . These include FTIR, 1H, 13C NMR, and UV-Vis spectrometry, as well as density functional theory (DFT) calculations .Aplicaciones Científicas De Investigación
Estándar de Referencia Analítica
“(3-Fluoro-4-metilfenil)(3-(hidroximetil)pirrolidin-1-il)metanona” se utiliza como estándar de referencia analítica . Los estándares de referencia analítica son sustancias que se utilizan para calibrar las mediciones en aplicaciones de investigación y forenses. Garantizan la precisión y confiabilidad de los resultados obtenidos en estos campos.
Investigación en Catinonas
Este compuesto está categorizado como una catinona . Las catinonas son un tipo de estimulantes similares a las anfetaminas que se encuentran naturalmente en la planta de Khat. La investigación en esta área podría conducir al desarrollo de nuevos medicamentos terapéuticos o contribuir a la comprensión de los efectos de estas sustancias en el cuerpo humano.
Pruebas Farmacéuticas
“this compound” se utiliza para pruebas farmacéuticas . Se puede utilizar para probar la eficacia y seguridad de los nuevos medicamentos, contribuyendo al desarrollo de nuevos tratamientos.
Descubrimiento de Fármacos
Debido a su estructura y propiedades únicas, este compuesto ofrece aplicaciones potenciales en el descubrimiento de fármacos. Los investigadores pueden estudiar sus interacciones con varios sistemas biológicos para descubrir nuevos fármacos.
Catálisis
La estructura y propiedades únicas de “this compound” también sugieren aplicaciones potenciales en catálisis. Los catalizadores son sustancias que aumentan la velocidad de las reacciones químicas sin consumirse en el proceso. Este compuesto podría utilizarse potencialmente para desarrollar nuevos catalizadores o mejorar los existentes.
Ciencia de Materiales
“this compound” podría utilizarse potencialmente en la ciencia de los materiales debido a su estructura y propiedades únicas. Podría contribuir al desarrollo de nuevos materiales con propiedades mejoradas.
Propiedades
IUPAC Name |
(3-fluoro-4-methylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9-2-3-11(6-12(9)14)13(17)15-5-4-10(7-15)8-16/h2-3,6,10,16H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFGVBKXBYAYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol](/img/structure/B1467103.png)
![3-[3-(Hydroxymethyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B1467104.png)
![[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol](/img/structure/B1467105.png)
![2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B1467106.png)
![2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467109.png)
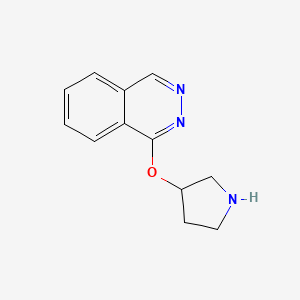
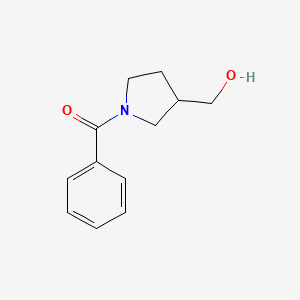
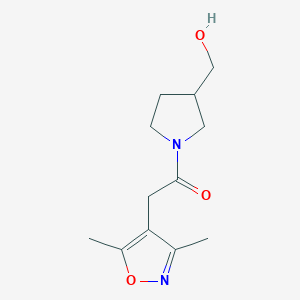
![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467115.png)

![2-[3-(Hydroxymethyl)azetidin-1-yl]propanoic acid](/img/structure/B1467122.png)
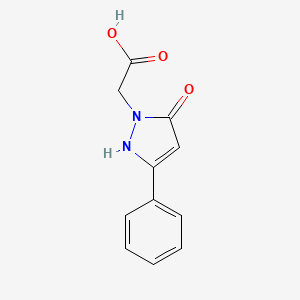
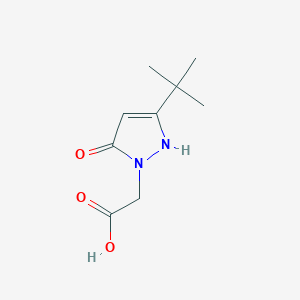
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1467126.png)